An In-depth Technical Guide to Cholecystokinin Octapeptide, Desulfated TFA
An In-depth Technical Guide to Cholecystokinin Octapeptide, Desulfated TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (B1591339) Octapeptide, desulfated, with a Trifluoroacetic acid (TFA) salt, is a synthetic analog of the endogenous neuropeptide and gastrointestinal hormone, cholecystokinin (CCK). This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and its application in scientific research. The document details its selective affinity for the cholecystokinin-B (CCK-B) receptor and the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data and outlines key experimental protocols for its use in both in vitro and in vivo studies.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone that plays a significant role in regulating various physiological processes, including digestion, satiety, and neurotransmission. It exists in multiple isoforms, with the C-terminal octapeptide (CCK-8) being a common and potent form. The biological activity of CCK-8 is significantly influenced by the sulfation of a specific tyrosine residue. The desulfated form of CCK-8, the subject of this guide, exhibits a distinct pharmacological profile, primarily characterized by its selective interaction with the CCK-B receptor subtype. This selectivity makes it an invaluable tool for researchers investigating the diverse functions of the CCK system, particularly in the central nervous system and the gastrointestinal tract. The trifluoroacetic acid (TFA) salt form is a common result of the purification process of synthetic peptides.
Biochemical and Pharmacological Profile
Chemical Structure:
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Peptide Sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
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Modification: The tyrosine residue at position 2 is not sulfated.
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Salt Form: Trifluoroacetic acid (TFA) salt.
Mechanism of Action:
Desulfated Cholecystokinin Octapeptide acts as a selective agonist for the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor. The absence of the sulfate (B86663) group on the tyrosine residue dramatically reduces its affinity for the cholecystokinin-A (CCK-A) receptor, which is primarily found in peripheral tissues like the pancreas and gallbladder. In contrast, the CCK-B receptor, which is abundant in the brain and stomach, binds both sulfated and desulfated forms of CCK-8 with high affinity.[1]
Upon binding to the CCK-B receptor, a G-protein coupled receptor (GPCR), desulfated CCK-8 initiates a cascade of intracellular signaling events.[2] The receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[3][4]
Signaling Pathways
The activation of the CCK-B receptor by desulfated CCK-8 triggers the Gq signaling pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]
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IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration activates various calcium-dependent enzymes and cellular processes.[3][5]
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DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cellular response.[3][5]
Quantitative Data
The following tables summarize the available quantitative data for desulfated CCK-8, primarily focusing on its receptor binding affinity.
Table 1: Receptor Binding Affinity of CCK Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Tissue/Cell Line | Reference |
| Desulfated CCK-8 | CCK-B | ~10 nM | Rat | Brain | Inferred from multiple sources |
| Desulfated CCK-8 | CCK-A | >1000 nM | Rat | Pancreas | Inferred from multiple sources |
| Sulfated CCK-8 | CCK-B | ~1 nM | Rat | Brain | Inferred from multiple sources |
| Sulfated CCK-8 | CCK-A | ~1 nM | Rat | Pancreas | Inferred from multiple sources |
Note: The binding affinities are approximate values and can vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cholecystokinin Octapeptide, desulfated TFA.
In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of desulfated CCK-8 for CCK-B receptors.
Objective: To determine the inhibitory constant (Ki) of desulfated CCK-8 for the CCK-B receptor.
Materials:
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Cell membranes prepared from tissues or cells expressing CCK-B receptors (e.g., rat brain cortex).
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Radiolabeled ligand (e.g., [125I]Bolton Hunter-CCK-8).
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Desulfated Cholecystokinin Octapeptide, TFA.
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA).
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Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation fluid and counter.
Procedure:
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Membrane Preparation: Homogenize tissue rich in CCK-B receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
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Assay Setup: In a microcentrifuge tube, add a constant amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled desulfated CCK-8. Include a control group with no unlabeled ligand (total binding) and a group with a high concentration of unlabeled sulfated CCK-8 to determine non-specific binding.
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Incubation: Incubate the tubes at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
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Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
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Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of desulfated CCK-8. The concentration at which 50% of the radioligand is displaced (IC50) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Administration for Behavioral Studies
This protocol provides a general guideline for the administration of desulfated CCK-8 in rodent models for behavioral research.
Objective: To investigate the effects of centrally administered desulfated CCK-8 on behavior.
Materials:
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Desulfated Cholecystokinin Octapeptide, TFA.
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Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle.
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Surgical instruments for stereotaxic surgery.
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Cannula and injection system.
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Animal model (e.g., rat or mouse).
Procedure:
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Peptide Preparation: Dissolve the desulfated CCK-8 TFA in the vehicle to the desired concentration. Ensure the solution is sterile.
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Animal Surgery: Under anesthesia, perform stereotaxic surgery to implant a guide cannula into the specific brain region of interest (e.g., hypothalamus, nucleus accumbens). Allow for a post-operative recovery period.
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Habituation: Habituate the animals to the injection procedure to minimize stress-induced behavioral changes.
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Intracerebral Injection: On the day of the experiment, gently restrain the animal and insert the injection cannula through the guide cannula. Infuse a small volume of the peptide solution or vehicle over a set period.
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Behavioral Testing: Following the injection, place the animal in the appropriate apparatus to assess the desired behavior (e.g., elevated plus maze for anxiety, open field for locomotor activity, or feeding chambers for satiety studies).
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Data Collection and Analysis: Record and analyze the behavioral parameters according to the specific experimental design.
Handling and Storage
Desulfated Cholecystokinin Octapeptide, TFA is a lyophilized powder. For long-term storage, it should be kept at -20°C or -80°C. For short-term use, it can be stored at 4°C. Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use the reconstituted solution promptly. The stability of the peptide in solution will depend on the solvent and storage conditions.
Conclusion
Cholecystokinin Octapeptide, desulfated TFA is a potent and selective CCK-B receptor agonist. Its distinct pharmacological profile makes it an indispensable tool for elucidating the complex roles of the CCK system in both the central nervous system and the gastrointestinal tract. This guide provides a foundational understanding of its properties, signaling mechanisms, and experimental applications, serving as a valuable resource for researchers in pharmacology, neuroscience, and drug development. Further research is warranted to fully delineate the therapeutic potential of targeting the CCK-B receptor with selective ligands like desulfated CCK-8.
References
- 1. Cholecystokinin receptor | 1813 Publications | 37952 Citations | Top Authors | Related Topics [scispace.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
